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Compound of Interest

Compound Name: 7-Deaza-2-mercaptohypoxanthine

Cat. No.: B014463 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 7-
Deaza-2-mercaptohypoxanthine, a pyrrolo[2,3-d]pyrimidine derivative of interest in medicinal

chemistry and drug development. Due to the limited availability of direct experimental data for

this specific compound, this guide leverages data from its close structural analog, 7-

deazahypoxanthine (pyrrolo[2,3-d]pyrimidin-4-one), to provide a robust predictive analysis. The

information presented herein is intended to guide researchers in the characterization of 7-
Deaza-2-mercaptohypoxanthine and related compounds.

Chemical Structure and Properties
7-Deaza-2-mercaptohypoxanthine belongs to the 7-deazapurine class of compounds, which

are analogs of purines where the nitrogen at position 7 is replaced by a carbon atom. This

substitution can significantly alter the electronic properties and biological activity of the

molecule. The presence of a mercapto (-SH) group at the 2-position introduces a potential site

for tautomerization (thione-thiol) and a nucleophilic center that can be important for its

mechanism of action and for the synthesis of derivatives.

Molecular Formula: C₆H₅N₃OS

Molecular Weight: 167.19 g/mol

Predicted Spectroscopic Data
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The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and Mass

Spectrometry (MS) data for 7-Deaza-2-mercaptohypoxanthine. These predictions are based

on the known data for 7-deazahypoxanthine and the expected influence of the 2-mercapto

substituent.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data for 7-Deaza-2-mercaptohypoxanthine

Proton
Predicted
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Notes

H5 ~ 6.5 - 6.8 d ~ 3.5 Coupling to H6.

H6 ~ 7.0 - 7.3 d ~ 3.5 Coupling to H5.

NH (imidazole) ~ 10.0 - 12.0 br s -

Broad signal,

exchangeable

with D₂O.

NH (pyrimidine) ~ 11.0 - 13.0 br s -

Broad signal,

exchangeable

with D₂O.

SH ~ 3.0 - 5.0 br s -

Broad signal,

may exchange

with solvent

protons. Position

is highly

dependent on

solvent and

concentration.

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data for 7-Deaza-2-mercaptohypoxanthine
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Carbon
Predicted Chemical Shift
(δ, ppm)

Notes

C2 ~ 170 - 180 Thione carbon, deshielded.

C4 ~ 155 - 165 Carbonyl-like carbon.

C4a ~ 110 - 120 Bridgehead carbon.

C5 ~ 100 - 110 Pyrrole ring carbon.

C6 ~ 120 - 130 Pyrrole ring carbon.

C7a ~ 145 - 155 Bridgehead carbon.

Solvent: DMSO-d₆

Mass Spectrometry (MS)
Table 3: Predicted Mass Spectrometry Data for 7-Deaza-2-mercaptohypoxanthine

Ion Predicted m/z Notes

[M+H]⁺ 168.02
Molecular ion peak in positive

ion mode ESI-MS.

[M-H]⁻ 166.01
Molecular ion peak in negative

ion mode ESI-MS.

Fragments Varies

Fragmentation pattern will

depend on the ionization

technique. Common losses

could include HCN, CO, and

SH.

Experimental Protocols
The following are generalized experimental protocols for the NMR and Mass Spec analysis of

7-Deaza-2-mercaptohypoxanthine.
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NMR Spectroscopy Protocol
Sample Preparation: Dissolve approximately 5-10 mg of 7-Deaza-2-mercaptohypoxanthine
in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is

recommended due to the potential for hydrogen bonding and the presence of exchangeable

protons.

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR

spectrometer.

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H NMR spectrum.

Typical parameters: spectral width of 16 ppm, 32k data points, relaxation delay of 1-2

seconds, and 16-64 scans.

To confirm exchangeable protons (NH, SH), add a drop of D₂O to the NMR tube and re-

acquire the spectrum. The signals corresponding to these protons should disappear or

significantly decrease in intensity.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

Typical parameters: spectral width of 220 ppm, 64k data points, relaxation delay of 2-5

seconds, and 1024 or more scans to achieve adequate signal-to-noise.

Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate

software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and

baseline correction. Reference the spectra to the residual solvent peak of DMSO-d₆ (δ =

2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

Mass Spectrometry Protocol
Sample Preparation: Prepare a stock solution of 7-Deaza-2-mercaptohypoxanthine at a

concentration of 1 mg/mL in a suitable solvent such as methanol or a mixture of water and
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acetonitrile. Further dilute this stock solution to a final concentration of 1-10 µg/mL for

analysis.

Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or

Orbitrap instrument, coupled to an electrospray ionization (ESI) source.

ESI-MS Acquisition:

Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

Acquire spectra in both positive and negative ion modes.

Typical ESI source parameters: spray voltage of 3-4 kV, capillary temperature of 250-300

°C, and sheath gas flow rate of 10-20 arbitrary units.

Acquire data over a mass range of m/z 50-500.

Tandem MS (MS/MS) for Fragmentation Analysis:

Select the precursor ion corresponding to [M+H]⁺ or [M-H]⁻ for fragmentation.

Use collision-induced dissociation (CID) with varying collision energies to induce

fragmentation.

Acquire the product ion spectra to determine the fragmentation pattern.

Data Analysis: Analyze the acquired mass spectra to determine the accurate mass of the

molecular ion and identify the major fragment ions. Use this information to confirm the

elemental composition and elucidate the structure.

Visualizations
The following diagrams illustrate the experimental workflow for the spectroscopic analysis and

the chemical structure of 7-Deaza-2-mercaptohypoxanthine.
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Caption: Experimental workflow for spectroscopic analysis.

Caption: Chemical structure of 7-Deaza-2-mercaptohypoxanthine.
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Conclusion
The spectroscopic characterization of 7-Deaza-2-mercaptohypoxanthine is crucial for its

development as a potential therapeutic agent. While direct experimental data is not readily

available in the public domain, the predictive data and experimental protocols provided in this

guide offer a solid foundation for researchers. The use of high-resolution NMR and mass

spectrometry will be essential for the unambiguous structural elucidation and purity assessment

of this compound and its derivatives. The provided workflows and structural diagrams serve as

a valuable resource for scientists engaged in the synthesis and analysis of novel 7-

deazapurine analogs.

To cite this document: BenchChem. [Spectroscopic Analysis of 7-Deaza-2-
mercaptohypoxanthine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b014463#spectroscopic-analysis-of-7-deaza-2-
mercaptohypoxanthine-nmr-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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